4-Phospho-D-erythronohydroxamic acid

Description

Contextualization within Carbohydrate Biochemistry and Enzyme Inhibition

Carbohydrates are fundamental biomolecules that serve critical structural and functional roles in all living organisms. mjfveterinarycollege.org Beyond providing energy, they act as metabolic intermediates for the biosynthesis of essential molecules like amino acids and nucleotides. mjfveterinarycollege.org Within the intricate network of metabolic pathways, enzymes catalyze specific reactions. The inhibition of these enzymes is a key mechanism for regulating metabolic processes and a foundational strategy in drug discovery.

4-Phospho-D-erythronohydroxamic acid functions as an enzyme inhibitor, primarily targeting enzymes within carbohydrate metabolism. nih.govnih.gov Research has identified it as a potent inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH), the third enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov The PPP is a crucial metabolic route responsible for producing NADPH, which protects the cell from oxidative stress, and for generating precursors for nucleotide biosynthesis, such as ribose 5-phosphate. nih.gov The compound has also been identified as a competitive inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), an essential enzyme in the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in many pathogens. nih.gov

Chemical Analogue Profile: High-Energy Intermediate and Transition State Mimicry

The inhibitory action of this compound stems from its ability to act as a chemical analogue of natural substrates or intermediates in enzymatic reactions. Its molecular structure is designed to mimic the high-energy transition states that occur during catalysis. scispace.com Transition state analogues are stable molecules that structurally and electronically resemble the unstable, transient intermediates of a reaction. scispace.com By binding tightly to an enzyme's active site, they can inhibit its function with high specificity and affinity. scispace.com

In the case of its inhibition of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), crystallographic studies have shown that this compound binds to the active site. nih.gov Its structure is thought to mimic an intermediate state of the substrate, D-ribulose 5-phosphate. However, it is unable to form a subsequent proposed intermediate that is critical for the catalytic activity of DHBPS, thus blocking the reaction. nih.gov This mechanism of competitive inhibition, where the inhibitor competes with the substrate for the active site, is a classic example of transition state mimicry.

Significance in Pathogen Metabolism Studies and Enzyme Target Validation

The study of metabolic pathways that are essential for pathogens but absent in humans is a cornerstone of modern antimicrobial drug discovery. nih.govnih.gov this compound has proven to be a significant tool in this area, particularly in the study of protozoan parasites and bacteria.

Research on Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness), has highlighted the essentiality of the pentose phosphate pathway for its survival. nih.govresearchgate.net The enzyme 6-phosphogluconate dehydrogenase (6-PGDH) is vital for the viability of T. brucei. nih.govresearchgate.net this compound was discovered as a potent and selective inhibitor of 6-PGDH from this parasite. nih.gov This finding helps to validate 6-PGDH as a promising drug target for the development of new treatments against this devastating disease. nih.gov However, as a charged phosphate derivative, its ability to enter cells is limited, leading researchers to develop prodrug strategies to improve its delivery into the target parasite. nih.govnih.gov

Furthermore, the riboflavin biosynthesis pathway is essential in many pathogenic bacteria and is absent in humans, making its enzymes attractive targets for new antibacterial agents. nih.gov this compound's role as the first identified inhibitor of DHBPS, a key enzyme in this pathway, is a critical step. nih.gov Studies on DHBPS from Vibrio cholerae using this inhibitor have provided detailed structural insights into the enzyme's mechanism and have demonstrated a clear path for the rational design of novel antibacterial drugs. nih.gov

Interactive Data Tables

Table 1: Profile of this compound

| Property | Value / Description | Source |

|---|---|---|

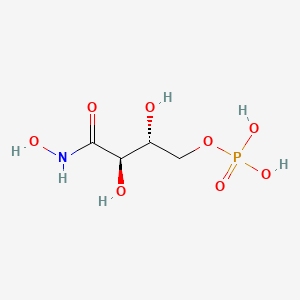

| IUPAC Name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | nih.gov |

| Molecular Formula | C4H10NO8P | nih.gov |

| Molar Mass | 231.10 g/mol | nih.gov |

| Classification | Monosaccharide Phosphate | drugbank.com |

| Known Role | Enzyme Inhibitor | nih.gov |

Table 2: Enzymes Inhibited by this compound

| Enzyme | Pathway | Organism Studied | Type of Inhibition | Source |

|---|---|---|---|---|

| 6-phosphogluconate dehydrogenase (6-PGDH) | Pentose Phosphate Pathway | Trypanosoma brucei | Potent and Selective | nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQQOJRGUHNREK-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332304 | |

| Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718599-64-5 | |

| Record name | 4-Phospho-D-erythronohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymological Investigations of 4 Phospho D Erythronohydroxamic Acid

Ribose-5-Phosphate (B1218738) Isomerase (Rpi) Inhibition Studies

Ribose-5-phosphate isomerase (Rpi) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzing the reversible interconversion of ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P). wikipedia.org This function is vital for the synthesis of nucleotides and cofactors. proteopedia.org Rpi exists in two distinct, non-homologous forms: RpiA and RpiB. proteopedia.org The inhibitory potential of 4-Phospho-D-erythronohydroxamic acid and its analogs against these isoforms has been explored to understand enzyme mechanisms and as a potential basis for therapeutic design.

The RpiA isoform found in spinach (Spinacia oleracea) has been a model for inhibition studies. nih.govnih.gov Research into compounds that could exploit the enzyme's affinity for unstable reaction intermediates identified 4-phosphoerythronic acid, a close analog of this compound, as a powerful competitive inhibitor of spinach RpiA. nih.gov The rationale for this strong inhibition lies in its structural similarity to the proposed ene-diolate intermediate of the isomerization reaction. nih.gov The recombinant form of spinach RpiA, a homodimer with 25-kDa subunits, exhibits kinetic properties similar to the native enzyme and has been used to further probe the active site. nih.gov Studies with this recombinant enzyme have shown that phosphate is a competitive inhibitor, highlighting the importance of the phosphate moiety for binding in the active site. nih.gov

While this compound has been investigated as an inhibitor of various enzymes in pathogenic organisms like Mycobacterium tuberculosis, Trypanosoma cruzi, and Giardia lamblia, specific studies detailing its direct inhibition of the RpiB isoform in these organisms are not extensively documented in the provided research. nih.govnih.govnih.govnih.govnih.gov For instance, in M. tuberculosis, research has focused on inhibitors of other targets like the QcrB subunit of the cytochrome bc1 complex. nih.govnih.gov Similarly, drug discovery efforts for T. cruzi and G. lamblia have explored various compounds and targets, but the specific interaction between this compound and RpiB is not a primary focus of the available literature. nih.govnih.govnih.govmdpi.com The compound, abbreviated as 4PEH, has been characterized as a competitive inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) from Vibrio cholerae, an enzyme that, like Rpi, utilizes a phosphorylated five-carbon sugar as a substrate. nih.gov

Kinetic studies provide quantitative measures of inhibitor potency. For the RpiA from Spinacia oleracea, the analog 4-phosphoerythronic acid was found to be a particularly strong competitive inhibitor, with a K_i value nearly three orders of magnitude lower than the K_m value of the substrate, ribose 5-phosphate. nih.gov This indicates a very high affinity of the enzyme for this inhibitor. For context, phosphate itself acts as a competitive inhibitor for the recombinant spinach RpiA with a measured K_i of 7.9 mM. nih.gov

Interactive Table: Kinetic Parameters of RpiA Inhibition

| Enzyme Source | Inhibitor | Substrate | K_m | K_i | Citation |

|---|---|---|---|---|---|

| Spinacia oleracea | 4-Phosphoerythronic acid | D-Ribose 5-phosphate | ~300x higher than K_i | Very low | nih.gov |

The potent inhibition of spinach RpiA by 4-phosphoerythronic acid supports the hypothesis that the enzyme's catalytic mechanism proceeds through a high-energy ene-diolate intermediate. nih.gov The inhibitor is believed to act as a transition-state analog, binding tightly to the active site by mimicking this unstable intermediate structure. nih.gov Further mechanistic understanding comes from studies with substrate analogs. For example, D-arabinose 5-phosphate can bind to the spinach RpiA enzyme, but it is not isomerized. nih.gov This demonstrates that the specific stereochemistry at carbon-2 of the substrate is critical for the catalytic step, even if binding can occur without it. nih.gov In a related context, the inhibition of DHBPS by this compound (4PEH) is thought to occur because the inhibitor is unable to form a proposed intermediate that is essential for the enzyme's catalytic activity. nih.gov

Based on the available research, a direct comparative analysis of the inhibition specificity of this compound between RpiA and RpiB isoforms is challenging. While there is clear evidence for the inhibition of the RpiA isoform from spinach by a close analog, nih.gov there is a lack of specific data on the inhibition of RpiB isoforms by this compound. The compound has been shown to inhibit other enzymes in organisms that possess RpiB, such as DHBPS in Vibrio cholerae, but this does not allow for a direct comparison of Rpi isoform specificity. nih.gov

6-Phosphogluconate Dehydrogenase (6PGDH) Inhibition Studies

6-Phosphogluconate dehydrogenase (6PGDH) is the third enzyme in the oxidative phase of the pentose phosphate pathway, where it catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose 5-phosphate, CO2, and NADPH. nih.govnih.govwikipedia.org This enzyme is essential for producing the cell's primary source of reducing power for biosynthetic processes and for defense against oxidative stress. nih.govnih.gov

This compound has been identified as a potent and selective inhibitor of 6PGDH from the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis. nih.govnih.govresearchgate.net Inhibition of T. brucei 6PGDH is considered a promising therapeutic strategy because it would decrease the production of NADPH, rendering the parasite more susceptible to oxidative damage. nih.gov Furthermore, blocking this enzyme would lead to an accumulation of 6-phosphogluconate, which is known to inhibit phosphoglucose (B3042753) isomerase, an essential enzyme in glycolysis upon which the bloodstream form of the parasite is entirely dependent for ATP production. nih.gov Despite its potent enzymatic inhibition, the charged nature of this compound restricts its ability to cross cell membranes. nih.govnih.gov To overcome this, various prodrugs have been synthesized to mask the phosphate group and improve cellular uptake. nih.govnih.govresearchgate.net

Interactive Table: Inhibition of 6PGDH by this compound Analogs

| Compound | Target Enzyme | Organism | IC_50 | Note | Citation |

|---|---|---|---|---|---|

| Analog A | 6-PGDH | T. b. rhodesiense | 229 µM | Inactive in vitro against intact parasite | nih.gov |

| Analog B (hydroxamate) | 6-PGDH | T. b. rhodesiense | >332 µM | Inactive in vitro against intact parasite | nih.gov |

Inhibition of Pathogen-Derived 6PGDH (e.g., Trypanosoma brucei, Lactococcus lactis)

This compound has been identified as a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGDH), a critical enzyme in the pentose phosphate pathway. nih.govnih.govhbku.edu.qa This pathway is essential for the viability of certain pathogens, including the protozoan parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis. frontiersin.org The enzyme 6PGDH is considered a validated drug target in T. brucei because its inhibition disrupts the parasite's ability to produce NADPH and the precursors for nucleotide biosynthesis. nih.govnih.gov Hydroxamic acid derivatives of D-erythronic acid, such as this compound, have demonstrated potent and selective inhibition of the T. brucei 6PGDH enzyme. hbku.edu.qa While research has heavily focused on T. brucei, the inhibitory action against other pathogens like Lactococcus lactis is also of interest, though less detailed in the available literature.

Kinetic Characterization of 6PGDH Inhibition

Kinetic studies have characterized this compound as a competitive inhibitor of 6PGDH. hbku.edu.qa This mode of inhibition signifies that the compound directly competes with the natural substrate, 6-phosphogluconate, for binding at the enzyme's active site. The potency of this inhibition is notable, with studies reporting inhibition constants (Ki) in the nanomolar range for the T. brucei enzyme. hbku.edu.qa This strong binding affinity underscores the compound's effectiveness in blocking the enzyme's catalytic function.

Table 1: Kinetic Parameters of 6PGDH Inhibition

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |

|---|

Binding Thermodynamics and Transition State Mimicry in 6PGDH Inhibition

The potent inhibitory activity of this compound is attributed to its design as a transition-state analogue. hbku.edu.qa Specifically, hydroxamate derivatives of D-erythronic acid were engineered to mimic the planar 1,2-cis-enediol high-energy intermediate (HEI) that forms during the enzymatic reaction catalyzed by 6PGDH. hbku.edu.qa By mimicking the geometry and electronic properties of this unstable transition state, the inhibitor can bind to the enzyme's active site with a much higher affinity than the substrate itself. This strategy of transition state mimicry is a well-established principle in rational enzyme inhibitor design, leading to highly potent and specific inhibitors.

Comparative Selectivity over Mammalian 6PGDH

A crucial aspect of the development of antimicrobial agents is their selectivity for the pathogen's enzyme over the host's counterpart. This compound and its analogues have demonstrated excellent selectivity in this regard. nih.govhbku.edu.qa Studies comparing the inhibition of the T. brucei 6PGDH with the mammalian enzyme (from sheep liver) have shown that the compounds are significantly more potent against the parasite's enzyme. hbku.edu.qa This high selectivity ratio (mammalian Ki / parasite Ki) suggests a lower likelihood of off-target effects in the host. hbku.edu.qa Consequently, these inhibitors show minimal cytotoxicity against mammalian cell lines, such as HEK293T, which is a favorable characteristic for a potential therapeutic agent. nih.gov

3,4-Dihydroxy-2-butanone-4-phosphate Synthase (DHBPS) Inhibition Studies

Competitive Inhibition Profile of DHBPS (e.g., Vibrio cholerae)

Beyond its effects on 6PGDH, this compound (also referred to as 4PEH in some literature) has been identified as the first known inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS). nih.govnih.gov This enzyme is essential for the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in many pathogens, including Vibrio cholerae, but is absent in humans, making it an attractive antibacterial target. nih.govfrontiersin.orgwikipedia.org Kinetic and structural characterization of DHBPS from Vibrio cholerae (vDHBPS) confirmed that this compound acts as a competitive inhibitor. nih.govnih.gov It directly competes with the enzyme's substrate, D-ribulose 5-phosphate (Ru5P). nih.gov

Structural Basis for DHBPS Catalytic Inactivation

The molecular mechanism of DHBPS inhibition by this compound has been elucidated through high-resolution crystal structures. nih.govnih.gov The crystal structure of vDHBPS in complex with the inhibitor was determined at a resolution of 1.86 Å. nih.govnih.govhbku.edu.qa This structural analysis reveals that the inhibitor binds in the enzyme's active site in a manner similar to the substrate. nih.gov However, its presence prevents the formation of a proposed intermediate that is crucial for the catalytic activity of DHBPS. nih.gov By binding to the active site and mimicking the substrate but being unable to undergo the necessary chemical transformation, this compound effectively blocks the enzyme's function, leading to catalytic inactivation. nih.govnih.gov This detailed structural insight provides a foundation for using this compound as a lead molecule for designing novel antibiotics. nih.gov

Table 2: Kinetic and Structural Data for DHBPS Inhibition

| Compound | Target Enzyme | Pathogen | Inhibition Type | Inhibitor Constant (Ki) | PDB Code (Enzyme-Inhibitor Complex) |

|---|

Interactions with Engineered Enzyme Active Sites

Investigations into the adaptability of the triosephosphate isomerase (TIM) scaffold for novel enzymatic functions have led to the engineering of modified active sites. iucr.orgnih.gov These studies provide a platform to understand how alterations in the enzyme's structure can accommodate new ligands, including substrate analogs like this compound.

Research has focused on a monomeric variant of TIM, designated as A-TIM, which was engineered to possess a more extended binding pocket between loop-7 and loop-8 compared to the wild-type enzyme. iucr.orgnih.gov This modification was part of a structure-based directed-evolution project aimed at altering the substrate specificity of monomeric TIM. nih.gov The goal of these modifications is to lay the groundwork for developing new catalytic activities, such as the isomerization of C5-sugar phosphates, by first establishing binding of corresponding analogs. iucr.orgnih.gov

Crystallographic binding studies were conducted to probe the active-site properties of this engineered A-TIM. nih.gov These experiments successfully demonstrated that the modified binding pocket of A-TIM is capable of binding this compound (abbreviated as 4PEH), which serves as an analogue of a C5-sugar phosphate. iucr.orgnih.govresearchgate.net The ability of A-TIM to bind this hydroxamic acid derivative, along with other molecules like 3-phosphoglycerate (B1209933) (a C4-sugar phosphate analogue), confirmed that the engineered pocket could accommodate ligands different from the enzyme's natural substrates. iucr.orgnih.gov

The binding of these non-natural ligands provides a rationale for initiating directed-evolution experiments. iucr.orgnih.gov By demonstrating that the modified TIM framework can physically accommodate a C5-sugar phosphate analogue, researchers have established a starting point for introducing further mutations aimed at generating catalytic activity for a new class of substrates. nih.gov

The research findings from the crystallographic studies are summarized in the table below.

| Engineered Enzyme | Modification Detail | Ligand Tested | Key Finding |

| Monomeric TIM (A-TIM) | Extended binding pocket between loop-7 and loop-8 | This compound (4PEH) | A-TIM is capable of binding 4PEH in its modified active site. iucr.orgnih.govresearchgate.net |

| Monomeric TIM (A-TIM) | Extended binding pocket between loop-7 and loop-8 | 3-Phosphoglycerate (3PGA) | A-TIM can bind this C4-sugar phosphate analogue. iucr.orgnih.gov |

| Monomeric TIM (A-TIM) | Extended binding pocket between loop-7 and loop-8 | Citrate | Citrate was found bound in the active site in the initial crystal structure, inducing a closed conformation. nih.gov |

| Monomeric TIM (A-TIM) | Extended binding pocket between loop-7 and loop-8 | Sulfonate compounds (analogue of 2-phosphoglycolate) | These compounds bind in the active site, which adopts a closed conformation. nih.gov |

Structural Biology of 4 Phospho D Erythronohydroxamic Acid Complexes

X-ray Crystallographic Analyses of Enzyme-4PEH Complexes

The precise architecture of the binding of 4PEH to its enzymatic targets has been unveiled through the powerful technique of X-ray crystallography. These structural snapshots have been instrumental in elucidating the inhibitory mechanism of 4PEH against enzymes from a range of pathogens.

RpiB-4PEH Complex Structures (Mycobacterium tuberculosis and Trypanosoma cruzi)

Crystal structures of Ribose-5-phosphate (B1218738) isomerase B (RpiB) in complex with 4PEH have been determined for the enzymes from both Mycobacterium tuberculosis and Trypanosoma cruzi, the causative agents of tuberculosis and Chagas disease, respectively. nih.govconicet.gov.ar

In the case of Mycobacterium tuberculosis RpiB, the complex was crystallized and refined to a resolution of 2.1 Å. nih.gov This high-resolution structure revealed the precise orientation of 4PEH within the active site, providing critical insights into its competitive inhibition of the enzyme. nih.gov

Similarly, the structure of Trypanosoma cruzi RpiB bound to 4PEH was solved, highlighting the key interactions that govern the inhibitor's binding. conicet.gov.ar These studies have been pivotal in understanding the species-specific differences in inhibitor binding and have laid the groundwork for designing more selective inhibitors. researchgate.netslu.se

Interactive Table: Crystallographic Data for RpiB-4PEH Complexes

| Organism | PDB Code | Resolution (Å) | Key Findings | Reference |

| Mycobacterium tuberculosis | Not specified in results | 2.1 | Revealed precise orientation of 4PEH in the active site. | nih.gov |

| Trypanosoma cruzi | 3K7S | High resolution | Highlighted key binding interactions and conformational changes upon binding. | conicet.gov.ar |

6PGDH-4PEH Complex Structures (Lactococcus lactis)

The crystal structure of 6-phosphogluconate dehydrogenase (6PGDH) from Lactococcus lactis has been solved in complex with analogues of 4PEH, such as 4-phospho-D-erythronohydroxamic acid (PEX) and 4-phospho-D-erythronamide (PEA). These structures, determined in the presence of a coenzyme fragment, revealed that three subunits were present in the asymmetric unit. The binding of these high-energy intermediate analogues provided a detailed view of the conformational state of the enzyme during catalysis and inhibition.

DHBPS-4PEH Complex Structures (Vibrio cholerae)

A significant breakthrough in understanding the inhibition of the riboflavin (B1680620) biosynthesis pathway came from the characterization of the 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) from Vibrio cholerae in complex with 4PEH. The crystal structure of this complex was determined at a resolution of 1.86 Å. nih.gov This study demonstrated that 4PEH acts as a competitive inhibitor, binding to the active site in a manner similar to the natural substrate, D-ribulose 5-phosphate. nih.gov The structural analysis suggested that 4PEH's inhibitory action stems from its inability to form a crucial reaction intermediate. nih.gov

Interactive Table: Crystallographic Data for DHBPS-4PEH Complex

| Organism | PDB Code | Resolution (Å) | Key Findings | Reference |

| Vibrio cholerae | Not specified in results | 1.86 | 4PEH binds competitively, mimicking the substrate but preventing the formation of a key intermediate. | nih.gov |

Molecular Interactions within Active Sites

The crystallographic data has been instrumental in dissecting the intricate network of molecular interactions that anchor 4PEH within the active sites of its target enzymes. This detailed understanding is crucial for the structure-based design of more potent and selective inhibitors.

Identification of Key Residues Involved in 4PEH Binding

The structural studies of RpiB from both Mycobacterium tuberculosis and Trypanosoma cruzi have identified a cohort of conserved amino acid residues that play a pivotal role in the binding of 4PEH. nih.govconicet.gov.ar In M. tuberculosis RpiB, the analysis of the complex allowed for the assignment of roles to most active site residues. nih.gov Similarly, for the T. cruzi enzyme, the structures highlighted the features of the active site responsible for inhibitor recognition. conicet.gov.ar Site-directed mutagenesis studies on T. cruzi RpiB have further confirmed the importance of specific residues, such as Cys69, in catalysis and inhibitor binding. nih.govnih.gov

In the case of DHBPS from Vibrio cholerae, the comparison of the apo enzyme structure with the 4PEH-bound structure revealed that the inhibitor occupies the same pocket as the substrate, interacting with key residues that are essential for catalysis. nih.gov

Hydrogen Bonding and Electrostatic Interactions

A dense network of hydrogen bonds and electrostatic interactions is responsible for the tight binding of 4PEH within the enzyme active sites. In the RpiB-4PEH complexes, the phosphate (B84403) group of the inhibitor forms crucial electrostatic interactions with positively charged residues. nih.govconicet.gov.armdpi.com The hydroxamic acid moiety of 4PEH also engages in multiple hydrogen bonds with active site residues, mimicking the interactions of the enediolate intermediate of the natural reaction. nih.gov

The analysis of the T. cruzi RpiB-4PEH structure revealed that small conformational changes occur upon inhibitor binding, optimizing the interactions within the active site. conicet.gov.ar These detailed interaction maps provide a rational basis for modifying the chemical structure of 4PEH to enhance its binding affinity and specificity for the target enzymes.

Role of the Phosphate Moiety in Recognition and Binding

The phosphate group of this compound (4PEH) is a critical determinant for its recognition and binding within the active site of target enzymes, such as 6-phosphogluconate dehydrogenase (6PGDH). Structural studies of 6PGDH from Lactococcus lactis (LlPDH) in complex with 4PEH reveal that the phosphate moiety is anchored through a network of specific interactions with highly conserved amino acid residues. nih.gov This mode of binding, where the phosphate group is specifically recognized, is a recurring theme in the interaction of phosphorylated ligands with their protein targets. nih.gov

In the case of LlPDH, the phosphate of 4PEH forms crucial interactions with Tyr192, Arg289, and Arg447. nih.gov This precise interaction pattern firmly positions the inhibitor within the active site, mimicking the binding of the phosphate group of the natural substrate, 6-phosphogluconate. nih.gov The importance of this phosphate-mediated binding is underscored by the observation that compounds lacking this charged group have significantly lower affinity and inhibitory activity. nih.gov The negatively charged phosphate group at physiological pH contributes significantly to the electrostatic complementarity between the inhibitor and the positively charged residues in the active site, thereby driving the binding affinity. nih.gov

| Interacting Residue | Type of Interaction | Reference |

| Tyr192 | Hydrogen Bonding | nih.gov |

| Arg289 | Salt Bridge/Hydrogen Bonding | nih.gov |

| Arg447 | Salt Bridge/Hydrogen Bonding | nih.gov |

This table summarizes the key residues in Lactococcus lactis 6-phosphogluconate dehydrogenase that interact with the phosphate moiety of this compound.

Conformational Dynamics upon 4PEH Binding

The binding of ligands to enzymes is often accompanied by significant conformational changes in the protein structure, a phenomenon known as induced fit. nih.govnih.gov These changes are not merely subtle adjustments but can involve large-scale domain movements that are essential for catalysis and regulation. nih.govnih.gov The association of 4PEH with its target enzymes is a clear example of this principle, inducing specific conformational states that are central to its inhibitory mechanism.

Structural analyses of enzymes in complex with 4PEH have provided detailed insights into the conformational shifts that occur upon its binding. In the case of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) from Vibrio cholerae, the binding of the substrate induces a significant conformational change, transitioning the enzyme from an "open" to a "closed" conformation. pdbj.org Kinetic and structural studies of V. cholerae DHBPS with 4PEH demonstrate that this competitive inhibitor also elicits a similar conformational transition. pdbj.org This closure of the active site is a common feature in many enzymes, serving to sequester the active site from the solvent and to correctly orient the catalytic residues and the substrate or inhibitor. nih.gov

Similarly, studies on 6-phosphogluconate dehydrogenase (6PGDH) from various organisms have revealed that the enzyme undergoes substantial conformational changes upon ligand binding. nih.goviucr.org For instance, the binding of the cofactor NADPH to one subunit of the homodimeric 6PGDH from Escherichia coli triggers a 10-degree rotation, resulting in a 7Å movement of the coenzyme-binding domain. nih.gov This traps the cofactor in a "closed" enzyme conformation, while the adjacent subunit can remain in an "open" state. nih.gov It is inferred that the binding of the potent inhibitor 4PEH, which mimics a high-energy reaction intermediate, would induce a similar closed conformation, effectively locking the enzyme in an inactive state. nih.goviucr.org This is supported by the observation that substrate binding generally increases the stability of 6PGDH against denaturation and proteolysis, which is indicative of a more compact, closed structure. nih.gov

| Enzyme | Ligand | Observed Conformational Change | Reference |

| Vibrio cholerae DHBPS | Substrate/4PEH | Transition from open to closed conformation | pdbj.org |

| Escherichia coli 6PGDH | NADPH | 10° rotation and 7Å movement of coenzyme-binding domain, resulting in a closed conformation | nih.gov |

| Sheep Liver 6PGDH | Substrate | Isomerization from an open to a closed conformation involved in catalysis | nih.gov |

This table illustrates the conformational changes observed in different enzymes upon binding of ligands, including the inhibitor 4PEH and natural substrates/cofactors.

The conformational changes between open and closed states induced by ligand binding have profound implications for the mechanisms of substrate uptake and product release. nih.gov The "open" conformation is generally associated with a state that is competent for binding substrates and releasing products, as the active site is accessible to the solvent. nih.govnih.gov Conversely, the "closed" conformation represents the catalytically active or inhibited state, where the active site is shielded. nih.govnih.gov

The binding of 4PEH and the subsequent shift to a closed conformation effectively block the normal catalytic cycle. In this inhibited state, the enzyme is unable to bind its natural substrate, as the active site entrance is restricted. For example, in 6PGDH, the closure of the coenzyme-binding domain upon ligand binding would physically obstruct the entry of the substrate 6-phosphogluconate. nih.gov

Furthermore, this induced closure also traps the inhibitor within the active site, preventing its dissociation and prolonging the inhibitory effect. This same mechanism would also impede the release of products. If the enzyme were to be in a closed conformation, the products of the reaction, such as ribulose-5-phosphate and NADPH in the case of 6PGDH, would be unable to dissociate from the active site. nih.govnih.gov Therefore, the conformational state induced by 4PEH not only prevents substrate uptake but also disrupts the ordered release of products, which is a critical step in the catalytic cycle of many enzymes. nih.gov The allosteric communication between the subunits of dimeric enzymes like 6PGDH, where the binding to one site can influence the conformation and activity of the other, further complicates this regulation, suggesting that 4PEH binding to one subunit could lock the entire dimer in an unproductive state. nih.goviucr.org

Computational and Theoretical Studies on 4 Phospho D Erythronohydroxamic Acid

Molecular Docking Simulations

Molecular docking simulations have been instrumental in elucidating the binding characteristics of 4-Phospho-D-erythronohydroxamic acid (4PEH) to its primary target, 6-phosphogluconate dehydrogenase (6PGDH). This enzyme is a key player in the pentose (B10789219) phosphate (B84403) pathway (PPP), and its inhibition is a validated strategy against various pathogens, including the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

Computational docking studies, corroborated by X-ray crystallography, have provided a detailed picture of how 4PEH situates itself within the active site of 6PGDH. The crystal structures of Lactococcus lactis 6PGDH in complex with 4PEH (under the designation PEX in the Protein Data Bank) have been resolved, revealing the specific interactions that anchor the inhibitor to the enzyme. nih.govnih.gov These structures, with PDB codes 2iz0 and 2iz1, show that the phosphate group of 4PEH binds in a pocket rich with positively charged and polar residues, forming a network of hydrogen bonds. nih.gov

The hydroxamic acid moiety, a key feature of 4PEH, is positioned to interact with catalytic residues within the active site. This binding mode is consistent across different studies and provides a rational basis for the compound's inhibitory activity. The high affinity of 4PEH for its target is a direct result of these extensive and specific interactions. While precise binding energy values from docking simulations are not always reported in the literature, the experimental data underscores the potency of this inhibitor. For instance, 4PEH exhibits a formidable inhibitory constant (Ki) of 0.01 µM against T. brucei 6PGDH (TbPDH). nih.gov This high affinity makes it significantly more potent against the parasite's enzyme compared to the mammalian counterpart, highlighting its potential as a selective therapeutic agent. nih.gov

Table 1: Binding Affinity of this compound (4PEH)

| Target Enzyme | Organism | Ki Value (µM) |

|---|

Data sourced from crystallographic and inhibition studies. nih.gov

The design of 4PEH was predicated on the principle of transition-state mimicry. The enzymatic reaction of 6PGDH involves the oxidative decarboxylation of 6-phosphogluconate, proceeding through a high-energy intermediate. 4PEH was synthesized to structurally and electronically resemble this transient state. nih.govscispace.com

Analysis of the crystal structure of the 6PGDH-4PEH complex confirms that the inhibitor successfully mimics the high-energy intermediate state of the reaction. nih.gov The planar hydroxamic acid group and the tetrahedral arrangement of the adjacent hydroxylated carbons of 4PEH effectively simulate the geometry of the intermediate. This structural mimicry allows 4PEH to bind to the active site with a much higher affinity than the natural substrate, 6-phosphogluconate. By occupying the active site and engaging the same residues that would stabilize the transition state, 4PEH acts as a potent competitive inhibitor. The interaction with key catalytic residues, such as a conserved lysine, is thought to be crucial for this transition-state stabilization. nih.gov The strong binding effectively locks the enzyme in an inactive conformation, thereby halting the catalytic cycle.

Molecular Dynamics Simulations

As of the current body of research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not widely available in published literature. MD simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, and they could provide significant insights into the flexibility of 4PEH within the 6PGDH active site, the stability of the enzyme-inhibitor complex, and the energetic contributions of individual residues to the binding affinity. Such studies would be a valuable future direction to further complement the static picture provided by molecular docking and X-ray crystallography. While general MD simulations have been conducted on phosphorylated proteins and other enzyme-inhibitor complexes, dedicated simulations on the 4PEH-6PGDH system would offer a more nuanced understanding of its inhibitory mechanism. nih.govmdpi.comnih.gov

Pathway-Level Analysis and Metabolic Impact Modeling (e.g., Pentose Phosphate Pathway)

The inhibition of 6-phosphogluconate dehydrogenase by 4PEH has significant ramifications for the metabolic flux through the pentose phosphate pathway. The PPP is a crucial metabolic route responsible for producing NADPH, which is essential for reductive biosynthesis and for combating oxidative stress, and for generating precursors for nucleotide synthesis, such as ribose 5-phosphate. iucr.org

Computational models of the PPP predict that inhibiting 6PGDH would lead to several key metabolic consequences: nih.govnih.gov

Accumulation of 6-phosphogluconate: As the direct substrate of 6PGDH, its concentration is expected to rise significantly upon enzyme inhibition.

Depletion of downstream products: The production of ribulose 5-phosphate and its isomer ribose 5-phosphate would be severely curtailed, impacting nucleotide and nucleic acid synthesis.

Reduction in NADPH levels: 6PGDH is one of the two primary NADPH-producing enzymes in the PPP. Its inhibition would lead to a diminished cellular pool of NADPH, rendering the cell more susceptible to oxidative damage.

A particularly critical consequence of 6PGDH inhibition in organisms like T. brucei is the feedback inhibition caused by the accumulation of 6-phosphogluconate. Elevated levels of this metabolite are known to inhibit phosphoglucose (B3042753) isomerase, an enzyme in the upstream glycolytic pathway. iucr.org This creates a synergistic effect, where not only is the PPP blocked, but glycolysis is also hampered, leading to a profound disruption of the parasite's central carbon metabolism, which is ultimately lethal. iucr.org While comprehensive pathway-level models specifically simulating the effects of 4PEH are still an area of active research, existing models of the PPP strongly support the potent and multi-faceted metabolic disruption caused by the inhibition of 6PGDH. nih.govnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-phosphogluconate |

| Ribose 5-phosphate |

| Ribulose 5-phosphate |

| NADPH |

| 4-phospho-D-erythronamide |

Synthetic Approaches and Derivative Development for Academic Research

Chemical Synthesis Methodologies for 4-Phospho-D-erythronohydroxamic Acid

The chemical synthesis of this compound is a complex process that requires careful control of protecting groups and reaction conditions to achieve viable yields for research purposes.

A key synthetic route to this compound begins with a suitable carbohydrate precursor, such as a derivative of D-erythronolactone. While D-arabinose can be a starting point for various carbohydrates, a more direct precursor used in reported syntheses is 2,3-O-isopropylidene-D-erythronolactone. nih.gov

The synthesis involves a retro-synthetic analysis where the target compound is derived from a protected hydroxamic acid intermediate, which in turn is synthesized from the lactone. nih.gov A pivotal step is the aminolysis of the lactone ring. The initial reported synthesis involved opening the 2,3-isopropylidene-d-erythronolactone with O-benzyl hydroxylamine (B1172632). nih.gov This is followed by phosphorylation of the primary alcohol and subsequent hydrogenolysis to cleave the benzyl (B1604629) protecting groups. nih.gov

A more refined methodology involves the following key steps:

Preparation of a Protected Hydroxylamine: To avoid side reactions with the acidic hydroxamic acid group during phosphorylation, a protecting group is essential. nih.gov An O-2,4-dimethoxybenzyl hydroxylamine is prepared via a Mitsunobu reaction with N-hydroxyphthalimide, followed by the removal of the phthalimide (B116566) group using N-methylhydrazine. nih.gov

Lactone Opening: The 2,3-O-isopropylidene-D-erythronolactone is opened by transamidation with the protected hydroxylamine in the presence of trimethylaluminium, yielding the protected hydroxamic acid intermediate in good yield after recrystallization. nih.gov

Phosphorylation: The primary hydroxyl group of the protected intermediate is then phosphorylated. This step is crucial and is performed after the formation of the protected hydroxamate to prevent unwanted side reactions. nih.gov

Deprotection: The final step involves the cleavage of the protecting groups to yield the final compound. The isopropylidene group is typically removed under acidic conditions, and the benzyl or dimethoxybenzyl groups are cleaved to reveal the hydroxamic acid and phosphate (B84403) moieties. nih.gov

Optimizing the synthetic yield is paramount for producing sufficient quantities of this compound for academic research. A significant challenge in the synthesis is the acidity of the hydroxamic acid group, which can lead to complex mixtures and low yields during phosphorylation if left unprotected. nih.gov

Key optimization strategies include:

Purification Methods: Recrystallization of key intermediates, such as the protected hydroxamic acids, is effective in obtaining high-purity materials, which contributes to higher yields in subsequent steps. nih.gov Purification of the final phosphorylated compounds often requires flash chromatography. nih.gov

Reaction Conditions: Careful control of reaction conditions, such as temperature and reagents, is essential. For instance, in the synthesis of certain prodrug precursors, reactions are initiated at low temperatures (−78°C) and slowly warmed to room temperature to ensure selectivity and minimize side products. nih.gov

Synthesis and Evaluation of this compound Analogues

The development of analogues of this compound is driven by the need to improve properties such as cell permeability and to understand the structural requirements for enzyme inhibition.

The core structure of this compound allows for the generation of related derivatives by modifying the hydroxamic acid functional group. Key conceptual analogues include the corresponding hydrazide (4-phospho-D-erythronohydrazide) and amide (4-phospho-D-erythronamide). These modifications would replace the -C(=O)NHOH group with -C(=O)NHNH₂ and -C(=O)NH₂, respectively.

While these derivatives are of significant interest for structure-activity relationship studies, detailed methodologies for their specific synthesis are not prominently available in the reviewed scientific literature. Hypothetically, their synthesis could follow a similar pathway to the parent hydroxamic acid, wherein the key lactone-opening step would utilize hydrazine (B178648) or ammonia (B1221849) (or a protected equivalent) instead of a protected hydroxylamine to form the corresponding hydrazide or amide intermediates prior to phosphorylation and deprotection.

A major limitation of this compound as a potential therapeutic agent is its charged phosphate group, which restricts its ability to cross cell membranes. nih.govnih.govresearchgate.net To overcome this, various phosphate prodrug strategies have been developed. This approach involves masking the charged phosphate with lipophilic groups, creating a neutral prodrug that can more readily diffuse across the plasma membrane.

Several classes of phosphate prodrugs of this compound have been synthesized and evaluated: nih.govresearchgate.net

Phosphoramidates

Bis-S-acyl-thioethyl (bis-SATE) esters

Bis-pivaloyloxymethyl (bis-POM) esters

CycloSaligenyl (cycloSal) esters

Phenyl, S-acyl-thioethyl mixed phosphate esters (mix-SATE)

Once inside the target cell, these masking groups are designed to be cleaved, releasing the active parent drug. The cleavage mechanism can vary, ranging from simple chemical hydrolysis to, more commonly, enzymatic action. nih.gov Enzymes such as esterases are primarily responsible for cleaving the ester linkages in prodrugs like the bis-POM and bis-SATE derivatives. nih.govresearchgate.net The intracellular release regenerates the active, phosphorylated form of the inhibitor where it can engage its enzymatic target. The presence of alkaline phosphatase (ALP) throughout the body is a key consideration in the design of phosphate prodrugs, as it can facilitate the cleavage of phosphate monoesters.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the this compound scaffold affect its biological activity. The primary goal of synthesizing analogues has been to improve activity against intact parasites, like Trypanosoma brucei, by enhancing cell penetration. nih.gov

Studies on the various phosphate prodrugs revealed a direct correlation between the stability of the prodrug in aqueous buffer and its trypanocidal activity. nih.govresearchgate.net Prodrugs that were too stable were not effectively cleaved to release the active drug inside the cell, while those that were too labile hydrolyzed prematurely in the medium. The most active compounds, such as certain phosphoramidate (B1195095) and mix-SATE derivatives, exhibited moderate stability, suggesting an optimal balance for cellular uptake and intracellular activation. nih.gov

The parent compound, this compound (4PEH), is a known competitive inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), a key enzyme in the riboflavin (B1680620) biosynthesis pathway of many pathogens. Structural studies show that 4PEH inhibits the enzyme because it is unable to form a critical intermediate necessary for the catalytic reaction. This provides the molecular basis for its inhibitory activity and a foundation for designing new analogues.

The table below summarizes the activity of various prodrugs of this compound against T. b. brucei.

Table 1: In Vitro Activity of this compound Prodrugs

This interactive table summarizes the 50% inhibitory concentration (IC₅₀) values of different prodrug analogues against the bloodstream form of Trypanosoma b. brucei.

| Compound ID | Prodrug Class | IC₅₀ (µM) against T. b. brucei |

| 3a | Phosphoramidate | 4.23 |

| 3b | Phenyl ester | 6.95 |

| 3c | CycloSaligenyl (cycloSal) | 43.8 |

| 3d | Phenyl, S-acyl thioethyl (mix-SATE) | 1.73 |

| 3e | Bis-pivaloyloxymethyl (bis-POM) | 20.23 |

Data sourced from ChemMedChem, 2007, 2(8), 1169-80. nih.gov

Application in Enzyme Engineering and Design of Novel Enzymes

The pursuit of novel enzymes with tailored functionalities is a cornerstone of modern biotechnology. Enzyme engineering, encompassing both rational design and directed evolution, leverages a deep understanding of enzyme structure and mechanism to create biocatalysts with improved or entirely new properties. In this context, transition state analogs and other molecular probes play a pivotal role by providing atomic-level insights into enzyme active sites. The compound this compound (4PEH) has emerged as a valuable tool in the engineering of enzymes such as Triosephosphate Isomerase (TIM).

Triosephosphate isomerase (TIM, EC 5.3.1.1) is a highly efficient, dimeric enzyme that plays a crucial role in glycolysis by catalyzing the reversible interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GAP). wikipedia.org Its catalytic mechanism involves an enediol intermediate, and the active site is a well-characterized environment featuring key catalytic residues. wikipedia.org The active site is located at the C-terminal end of the β-barrel and is formed by residues from a single subunit. nih.gov

The development of inhibitors and transition state analogs is critical for studying the structure-function relationships of enzymes like TIM. These molecules, by mimicking the geometry and electrostatics of the reaction's transition state, can bind to the active site with high affinity, providing a static snapshot of the catalytic machinery in action. This information is invaluable for enzyme engineering, as it allows researchers to visualize the precise interactions between the enzyme and its substrate, guiding the design of mutations aimed at altering or improving catalytic activity.

This compound (4PEH) serves as a potent transition state analog for TIM. Its chemical structure resembles the proposed enediolate intermediate of the isomerization reaction. A key piece of evidence supporting its utility as a molecular probe is the successful crystallization and structural determination of TIM from Trypanosoma brucei brucei in complex with 4PEH (PDB entry: 2X1T). nih.gov This crystal structure provides a high-resolution view of how 4PEH is accommodated within the TIM active site.

The binding of 4PEH and similar analogs, such as phosphoglycolohydroxamate (PGH), involves key interactions with active site residues. nih.gov For instance, studies on TIM have highlighted the importance of residues like Lys-12, His-95, and Glu-165 in substrate binding and catalysis. nih.gov The hydroxamic acid moiety of these inhibitors can form specific hydrogen bonds and electrostatic interactions with these catalytic residues, effectively locking the enzyme in a conformation that is relevant to its catalytic cycle.

By introducing mutations in and around the active site of TIM, researchers can assess the impact of these changes on the binding of 4PEH. For example, altering a residue that is observed to interact with the hydroxamate group of 4PEH in the crystal structure would be expected to change the binding affinity of the inhibitor. This approach allows for a detailed mapping of the energetic contributions of individual amino acids to substrate and transition state binding, which is fundamental knowledge for rational enzyme engineering.

A primary goal of enzyme engineering is to alter the substrate specificity of an existing enzyme to create a novel biocatalyst. The detailed structural information gleaned from the binding of probes like 4PEH to the active site of an enzyme provides a rational basis for such design efforts.

The crystal structure of the TIM-4PEH complex reveals the precise orientation and interactions of the inhibitor within the active site. nih.gov This "molecular blueprint" can be used to guide the redesign of the active site to accommodate new substrates. For example, if the goal is to design a TIM variant that can process a substrate larger than its natural substrates (DHAP and GAP), the structural information from the 4PEH complex can highlight which residues in the active site create steric hindrance.

Computational modeling and site-directed mutagenesis can then be employed to replace these bulky residues with smaller ones, thereby creating more space in the active site. The effectiveness of these modifications can be initially assessed by computationally docking the new, desired substrate into the modeled active site of the mutant enzyme. Subsequently, the engineered enzyme can be produced and its activity with the new substrate can be experimentally verified.

Conversely, the specificity of the enzyme can be narrowed or shifted. By analyzing the hydrogen bonding network and hydrophobic interactions between 4PEH and the TIM active site, researchers can identify key interactions that confer high affinity and specificity. To favor a different substrate, one could introduce mutations that disrupt the binding of the natural substrate while creating new, favorable interactions for the target substrate.

For instance, if a target substrate possesses a different charge distribution compared to the natural substrates, residues in the active site could be mutated to create a more complementary electrostatic environment. The binding of 4PEH, with its distinct chemical features, can provide a reference point for understanding how different functional groups are recognized and stabilized within the active site, thereby informing the design of these new specificities.

The process of designing enzymes with modified substrate specificity is often iterative. The initial designs, based on structural data from complexes like TIM-4PEH, are created and tested. The results of these experiments, including kinetic characterization and, ideally, new crystal structures of the engineered variants, provide further insights that can be used to refine the design in subsequent rounds of engineering.

Broader Biochemical and Biological Significance of 4 Phospho D Erythronohydroxamic Acid Research

Contribution to Understanding Pentose (B10789219) Phosphate (B84403) Pathway Regulation

Research into 4-Phospho-D-erythronohydroxamic acid has been instrumental in elucidating the regulatory dynamics of the Pentose Phosphate Pathway (PPP). This metabolic route is fundamental for all organisms, running parallel to glycolysis and fulfilling distinct biochemical needs. The PPP consists of an oxidative branch, which produces NADPH and pentose sugars, and a non-oxidative branch that interconverts various sugar phosphates. nih.gov

This compound is a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGDH), the third enzyme in the oxidative arm of the PPP. researchgate.netnih.govnih.gov This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose 5-phosphate, with the concurrent reduction of NADP+ to NADPH. nih.govnih.gov By selectively blocking this key step, the compound serves as a powerful tool for researchers to study the consequences of PPP disruption. Its application in biological systems allows for the investigation of metabolic flux and the downstream effects on cellular processes, thereby contributing to a deeper understanding of how the PPP is regulated in response to cellular demands for NADPH and biosynthetic precursors. nih.gov

The inhibition of the Pentose Phosphate Pathway by this compound directly impacts the biosynthesis of nucleotides and essential cofactors. The PPP is the primary source of ribose 5-phosphate, the sugar backbone required for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govnih.gov These nucleotides are the building blocks for DNA and RNA and are integral to cellular energy currency (e.g., ATP, GTP) and signaling molecules. By inhibiting 6PGDH, this compound curtails the production of ribulose 5-phosphate, which is the direct precursor to ribose 5-phosphate. nih.govnih.gov This reduction in precursor availability has profound implications for the cell's ability to proliferate and maintain genetic integrity.

Furthermore, the oxidative branch of the PPP is a major source of the reducing equivalent NADPH. nih.govnih.gov NADPH is a critical cofactor for a variety of anabolic (biosynthetic) reactions, including the synthesis of fatty acids and steroids. nih.gov It is also essential for the regeneration of reduced glutathione, a key antioxidant that protects cells from oxidative damage. youtube.com Inhibition of 6PGDH by this compound diminishes the cell's capacity to produce NADPH, thereby affecting the regulation of these NADPH-dependent biosynthetic and protective pathways. nih.gov

Insights into Carbohydrate Isomerase and Dehydrogenase Mechanisms

This compound and its structural analogues have proven valuable in dissecting the catalytic mechanisms of various carbohydrate-modifying enzymes. As a competitive inhibitor of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS), this compound has been shown to interact with the enzyme's active site in a manner similar to the natural substrate, D-ribulose 5-phosphate. nih.gov Structural studies of this interaction have provided a clear snapshot of the substrate-binding mode, illuminating the specific amino acid residues involved in catalysis and offering a basis for understanding the enzyme's mechanism. nih.gov

Similarly, the study of its inhibitory action on 6PGDH provides information about the active site architecture of this dehydrogenase. nih.gov The related compound, 4-phospho-D-erythronate (4PE), an intermediate in vitamin B6 synthesis in some bacteria, has been used to probe the mechanism of erythronate-4-phosphate dehydrogenase (PdxB). nih.govnih.gov Mechanistic studies enabled by the synthesis of 4PE revealed that PdxB has an unusual catalytic cycle where the NADH cofactor is not released after substrate turnover but remains tightly bound, requiring re-oxidation by an α-keto acid for the next catalytic event. nih.gov Furthermore, 4PE is also known to be an inhibitor of ribose 5-phosphate isomerase, another key enzyme in carbohydrate metabolism. nih.gov These studies underscore how such molecular probes are critical for uncovering the intricate details of enzyme function.

Implications for Target Validation in Parasitic and Bacterial Pathogens (Academic Perspective)

From an academic standpoint, one of the most significant applications of this compound is in the validation of novel drug targets within pathogenic microorganisms. A viable drug target is typically an enzyme or protein that is essential for the pathogen's survival but is absent or significantly different in the host (e.g., humans). nih.gov

The compound has been shown to be a potent inhibitor of enzymes from pathogens such as the protozoan parasite Trypanosoma brucei (the causative agent of African trypanosomiasis) and the bacterium Vibrio cholerae. researchgate.netnih.govnih.gov Its effectiveness in inhibiting these specific pathogen enzymes validates them as potential targets for the development of new anti-parasitic and antibacterial agents. nih.govnih.gov However, the charged nature of the phosphate group in this compound restricts its ability to cross cell membranes, often rendering it inactive against intact parasites. nih.govnih.gov To address this, researchers have synthesized various prodrugs, which are modified, uncharged versions of the compound designed to enter the cell and then be converted into the active, charged inhibitor. researchgate.netnih.gov

| Compound | Prodrug Class | IC50 vs T. b. brucei (µM) | IC50 vs HEK 293T cells (µM) |

|---|---|---|---|

| Prodrug 1 (Phosphoramidate) | Phosphoramidate (B1195095) | 7.8 | >100 |

| Prodrug 2 (bis-SATE) | bis-S-acyl thioethyl ester | 1.8 | 18.1 |

| Prodrug 3 (bis-POM) | bis-pivaloxymethyl ester | 1.5 | 16.5 |

| Prodrug 4 (CycloSaligenyl) | CycloSaligenyl ester | 2.5 | >100 |

Data sourced from research on prodrugs of this compound designed to inhibit 6-PGDH in Trypanosoma brucei. nih.gov The table shows the 50% inhibitory concentration (IC50) against the parasite and a human cell line for cytotoxicity comparison.

The enzymes targeted by this compound and its analogues are often essential for the survival of pathogens.

6-Phosphogluconate Dehydrogenase (6PGDH): In the bloodstream form of T. brucei, the PPP is the sole source of NADPH. nih.gov This molecule is vital for the parasite to defend itself against oxidative stress generated by its own metabolism and the host's immune response. Therefore, inhibiting 6PGDH is lethal to the parasite, making it a critical vulnerability. nih.gov

3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS): This enzyme is part of the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. This pathway is essential for many bacteria, including species of Mycobacterium and Salmonella, but is absent in humans, who obtain riboflavin from their diet. nih.gov The essentiality of DHBPS and its absence in the host make it an ideal target for developing antibiotics with high selectivity. nih.gov

Ribose-5-phosphate (B1218738) Isomerase (Rpi): This enzyme interconverts ribose-5-phosphate and ribulose-5-phosphate in the non-oxidative PPP. Its inhibition by related compounds like 4-phospho-D-erythronate highlights another potential node of intervention in pathogen metabolism. nih.gov

| Enzyme | Pathway | Inhibitor | Significance in Pathogens |

|---|---|---|---|

| 6-Phosphogluconate Dehydrogenase (6PGDH) | Pentose Phosphate Pathway | This compound | Essential for NADPH production and oxidative stress defense in T. brucei. nih.gov |

| 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) | Riboflavin Biosynthesis | This compound | Essential for viability in many bacteria (e.g., V. cholerae); absent in humans. nih.gov |

| Ribose 5-Phosphate Isomerase (Rpi) | Pentose Phosphate Pathway | 4-Phospho-D-erythronate | Key enzyme in pentose interconversion. nih.gov |

This compound serves as an excellent starting point, or lead compound, for the rational design of new therapeutic agents. nih.gov Rational drug design relies on understanding the three-dimensional structure of a target enzyme and how an inhibitor binds to it. nih.gov By obtaining crystal structures of this compound bound to a pathogen's enzyme, researchers can identify the precise molecular interactions responsible for its inhibitory effect. nih.gov

This structural information provides a blueprint for modifying the inhibitor to improve its properties. For instance, chemists can design derivatives that enhance binding affinity (potency) or exploit subtle differences between the active sites of the pathogen's enzyme and any corresponding human enzyme. This approach aims to create species-specific modulators that are highly effective against the pathogen while having minimal or no effect on the host, thereby reducing the potential for side effects. nih.gov The development of prodrugs to circumvent the cell permeability issue is a prime example of this rational design process in action, addressing a key pharmacological challenge. researchgate.netnih.gov

Future Directions in Academic Research of this compound

The foundational research on this compound opens several avenues for future academic exploration. A primary focus will likely continue to be on the design and synthesis of more effective prodrugs. The goal is to optimize the release of the active inhibitor within the target pathogen while ensuring stability in the host's bloodstream. nih.gov

Further structural biology studies are warranted. High-resolution crystal structures of this compound and its improved analogues bound to target enzymes from a wider range of pathogens would provide invaluable data for structure-based drug design. nih.gov This could expand its application to other bacteria and parasites where the PPP or riboflavin synthesis are critical.

Additionally, future research could investigate the potential for synergistic effects. Combining inhibitors of the PPP, like derivatives of this compound, with drugs that target other metabolic pathways or that increase oxidative stress could prove to be a powerful strategy to combat drug-resistant infections. Finally, exploring the broader metabolic consequences of inhibiting these key enzymes using advanced techniques like metabolomics will continue to deepen our understanding of pathogen biology and uncover new vulnerabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization techniques for 4-Phospho-D-erythronohydroxamic acid?

- Methodological Answer : Synthesis typically involves phosphoramidate intermediates, with purification via reverse-phase HPLC. Structural confirmation relies on NMR spectroscopy, particularly monitoring chiral phosphorus signals (δ = 3.3–3.1 ppm for intermediates and δ = 1.2 ppm for the final product) . Characterization should include mass spectrometry for molecular weight validation and purity assessment using analytical HPLC with UV detection at 254 nm.

Q. How is this compound utilized as an enzyme inhibitor in experimental settings?

- Methodological Answer : The compound inhibits 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway. Researchers employ kinetic assays (e.g., measuring Km and kcat) to evaluate inhibition potency. For example, in Trypanosoma brucei studies, prodrug derivatives of the compound were tested at varying concentrations (1–100 µM) in HEK 293T cell lines to assess selectivity and cytotoxicity .

Advanced Research Questions

Q. What strategies optimize the prodrug design of this compound to enhance cellular uptake and reduce off-target effects?

- Methodological Answer : Prodrug optimization involves modifying phosphoramidate protecting groups (e.g., phenyl, benzyl) to balance stability and bioavailability. Researchers use in vitro hydrolysis assays (pH 7.4, 37°C) to monitor prodrug activation kinetics. Cytotoxicity counter-screens in mammalian cells (e.g., HEK 293T) are critical to identify derivatives with selective anti-parasitic activity .

Q. How can researchers resolve contradictions in reported inhibitory activity of this compound across different parasite models?

- Methodological Answer : Discrepancies may arise from species-specific enzyme conformations or assay conditions. Comparative studies should include:

- Enzyme source : Recombinant vs. native enzymes (e.g., Giardia lamblia RpiB vs. T. brucei 6PGD) .

- Substrate competition : Testing inhibition under varying substrate concentrations (e.g., ribose-5-phosphate vs. allose-6-phosphate) .

- Structural analysis : X-ray crystallography of enzyme-inhibitor complexes to identify binding site variations .

Q. What experimental controls are essential when analyzing the metabolic impact of this compound in cellular models?

- Methodological Answer : Key controls include:

- Negative controls : Untreated cells or vehicle-only (e.g., DMSO) treatments.

- Positive controls : Known 6PGD inhibitors (e.g., 6-AN) to validate assay sensitivity.

- Metabolic profiling : LC-MS/MS quantification of pentose phosphate pathway intermediates (e.g., erythrose-4-phosphate) to confirm target engagement .

Data Analysis and Reproducibility

Q. How should researchers handle raw data from enzyme inhibition assays to ensure reproducibility?

- Methodological Answer :

- Data documentation : Include raw kinetic curves, IC50 calculations, and statistical analysis (e.g., GraphPad Prism outputs).

- Uncertainty quantification : Report standard deviations from triplicate experiments and instrument error margins (e.g., plate reader variability).

- Appendix inclusion : Large datasets (e.g., NMR spectra, HPLC chromatograms) should be archived in supplementary materials with metadata annotations .

Q. What are common pitfalls in crystallography studies of this compound-enzyme complexes, and how can they be mitigated?

- Methodological Answer :

- Crystal artifacts : Avoid by screening multiple cryoprotectants (e.g., glycerol vs. PEG) and confirming ligand occupancy via electron density maps.

- Resolution limits : Use synchrotron radiation for ≤1.8 Å resolution to resolve phosphoryl group interactions .

Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling phosphorylated hydroxamic acids?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.